molecular formula C27H28O11 B1256630 Alvaradoin I

Alvaradoin I

Cat. No.: B1256630
M. Wt: 528.5 g/mol
InChI Key: CWTBVTWONZDFAF-ZRRJEQDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvaradoin I is a naturally occurring anthracenone C-glycoside isolated from the leaves of Alvaradoa haitiensis Urb. (Picramniaceae), a plant collected in the Dominican Republic . Structurally, it is defined as (10R)-C-(1-O-acetyl-3-O-senecioyl)-β-L-lyxopyranosyl-1,8,10-trihydroxy-3-methylanthracen-9-one, with the molecular formula C₂₇H₂₈O₁₀ and a hydrogen deficiency index of 14 . Key spectroscopic data include a negative Cotton effect at 299 nm and positive effects at 353 nm and 260 nm in its CD spectrum, confirming the 10R absolute configuration . Physicochemical properties include a melting point of 148–149°C, optical rotation [α]D –11.7 (c 0.06, MeOH), and distinct UV maxima at 369, 300, and 213 nm .

This compound was identified through bioactivity-guided fractionation targeting cytotoxic agents against the KB human oral epidermoid carcinoma cell line .

Properties

Molecular Formula

C27H28O11

Molecular Weight

528.5 g/mol

IUPAC Name

[(2S,3R,4R,5R,6R)-2-acetyloxy-3,5-dihydroxy-6-[(9R)-4,5,9-trihydroxy-2-methyl-10-oxoanthracen-9-yl]oxan-4-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C27H28O11/c1-11(2)8-18(31)37-24-22(33)25(38-26(23(24)34)36-13(4)28)27(35)14-6-5-7-16(29)19(14)21(32)20-15(27)9-12(3)10-17(20)30/h5-10,22-26,29-30,33-35H,1-4H3/t22-,23-,24-,25-,26-,27-/m1/s1

InChI Key

CWTBVTWONZDFAF-ZRRJEQDASA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)OC(=O)C=C(C)C)O)O)C=CC=C3O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)OC(=O)C)O)OC(=O)C=C(C)C)O)O)C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs within the Alvaradoin Series

Alvaradoin I belongs to a family of anthracenone C-glycosides (Alvaradoins E–N) differentiated by glycosyl substituents and stereochemistry. Key comparisons include:

Compound Molecular Formula C-10 Configuration Glycosyl Substituents Cytotoxicity (KB Cell Line) Reference
This compound C₂₇H₂₈O₁₀ 10R 1-O-acetyl-3-O-senecioyl-β-L-lyxopyranosyl Moderate activity
Alvaradoin E C₂₇H₂₈O₁₀ 10R Unacetylated β-L-lyxopyranosyl EC₅₀ ≈ 0.050 µM
Alvaradoin F C₂₇H₂₈O₁₀ 10S Unacetylated β-L-lyxopyranosyl EC₅₀ ≈ 0.065 µM
Alvaradoin J C₂₇H₂₈O₁₀ 10S 1-O-acetyl-3-O-senecioyl-β-L-lyxopyranosyl Not reported
  • Stereochemical Impact : The C-10 configuration (R vs. S) critically influences bioactivity. For example, Alvaradoin E (10R) is more cytotoxic than Alvaradoin F (10S), highlighting the role of stereochemistry . This compound (10R) and J (10S) follow this trend, though their acetyl/senecioyl groups may reduce potency compared to E/F .

Functional Analogs: Aloins and Cascarosides

Alvaradoins share structural and functional similarities with other anthracenone C-glycosides, such as aloins (e.g., aloins A/B) and cascarosides (A–D) :

  • Aloins A/B : Diastereomers differing at C-10, analogous to Alvaradoins E/F. Aloins exhibit laxative effects but weaker cytotoxicity compared to Alvaradoins .
  • Cascarosides : Polar glycosides with multiple hydroxyl groups, showing moderate cytotoxicity but less potency than Alvaradoins E/F .

Mechanistic and In Vivo Comparisons

  • Alvaradoin E : Demonstrated in vivo antileukemic activity (125% T/C in P388 assay) and apoptosis induction in HL-60 cells via DNA cleavage .
  • This compound: Limited in vivo data, but its structural similarity to E suggests a shared mechanism involving mitochondrial membrane depolarization and caspase activation .

Q & A

Q. How should researchers handle large datasets from this compound metabolomic studies?

  • Methodological Answer: Use platforms like MetaboLights or GNPS for raw data deposition. Include:
  • Metadata : Growth conditions, extraction parameters.
  • Statistical workflows : PCA, OPLS-DA for pattern recognition.
  • Cross-referencing : Link to genomic or proteomic datasets for multi-omics integration .

Q. What are best practices for reporting contradictory results in this compound studies?

  • Methodological Answer: Transparently document:
  • Methodological limitations : E.g., solvent interference in bioassays.
  • Contextual factors : Species-specific metabolism, batch variability.
  • Alternative hypotheses : Propose follow-up experiments (e.g., isotopic tracing). Use supplemental tables to juxtapose conflicting data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvaradoin I
Reactant of Route 2
Alvaradoin I

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